molecular formula C27H24O5 B4752759 3-benzyl-5-[2-(4-methoxyphenyl)-2-oxoethoxy]-4,7-dimethyl-2H-chromen-2-one

3-benzyl-5-[2-(4-methoxyphenyl)-2-oxoethoxy]-4,7-dimethyl-2H-chromen-2-one

Cat. No.: B4752759
M. Wt: 428.5 g/mol
InChI Key: OFRJFYNFZRBUOX-UHFFFAOYSA-N
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Description

The compound 3-benzyl-5-[2-(4-methoxyphenyl)-2-oxoethoxy]-4,7-dimethyl-2H-chromen-2-one (CAS: 374768-14-6) is a coumarin derivative with a molecular formula of C₂₆H₂₄O₄ (molar mass: 400.47 g/mol) . Its structure comprises a coumarin core substituted at positions 3, 4, 5, and 5. Key features include:

  • A benzyl group at position 2.
  • Methyl groups at positions 4 and 6.
  • A 2-(4-methoxyphenyl)-2-oxoethoxy chain at position 4.

This compound is structurally related to bioactive coumarins but lacks direct pharmacological data in the provided evidence. Its analogues, however, exhibit diverse biological activities, particularly serotonin receptor modulation .

Properties

IUPAC Name

3-benzyl-5-[2-(4-methoxyphenyl)-2-oxoethoxy]-4,7-dimethylchromen-2-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C27H24O5/c1-17-13-24(31-16-23(28)20-9-11-21(30-3)12-10-20)26-18(2)22(27(29)32-25(26)14-17)15-19-7-5-4-6-8-19/h4-14H,15-16H2,1-3H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OFRJFYNFZRBUOX-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC2=C(C(=C(C(=O)O2)CC3=CC=CC=C3)C)C(=C1)OCC(=O)C4=CC=C(C=C4)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C27H24O5
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

428.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-benzyl-5-[2-(4-methoxyphenyl)-2-oxoethoxy]-4,7-dimethyl-2H-chromen-2-one typically involves multi-step organic reactions. One common method involves the condensation of 4,7-dimethylcoumarin with benzyl bromide in the presence of a base such as potassium carbonate. This is followed by the reaction with 4-methoxybenzoyl chloride under Friedel-Crafts acylation conditions to introduce the methoxyphenyl group.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale, utilizing continuous flow reactors to enhance reaction efficiency and yield. The use of catalysts and optimized reaction conditions can further improve the scalability of the synthesis process.

Chemical Reactions Analysis

Types of Reactions

3-benzyl-5-[2-(4-methoxyphenyl)-2-oxoethoxy]-4,7-dimethyl-2H-chromen-2-one undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized using reagents such as potassium permanganate or chromium trioxide to form corresponding carboxylic acids or ketones.

    Reduction: Reduction reactions using agents like sodium borohydride or lithium aluminum hydride can convert ketone groups to alcohols.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or basic medium.

    Reduction: Sodium borohydride in methanol or lithium aluminum hydride in ether.

    Substitution: Halogenation using bromine or chlorination using chlorine gas in the presence of a Lewis acid catalyst.

Major Products Formed

    Oxidation: Formation of carboxylic acids or ketones.

    Reduction: Formation of alcohols.

    Substitution: Formation of halogenated derivatives.

Scientific Research Applications

3-benzyl-5-[2-(4-methoxyphenyl)-2-oxoethoxy]-4,7-dimethyl-2H-chromen-2-one has several scientific research applications:

    Chemistry: Used as a precursor in the synthesis of more complex organic molecules.

    Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Investigated for its potential therapeutic effects in treating various diseases.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 3-benzyl-5-[2-(4-methoxyphenyl)-2-oxoethoxy]-4,7-dimethyl-2H-chromen-2-one involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. For example, it may inhibit certain enzymes involved in cancer cell proliferation or interact with receptors to produce anti-inflammatory effects.

Comparison with Similar Compounds

Substituent Variations in Coumarin Derivatives

The biological activity of coumarins is highly dependent on substituent patterns. Below is a comparison with key analogues:

Compound Name / ID Substituent Features Biological Activity (if available) Reference
Target Compound (CAS: 374768-14-6) 3-Benzyl, 5-(4-methoxyphenyl-oxoethoxy), 4,7-dimethyl Not reported in evidence
5-(2-(4-(3-Fluorophenyl)piperazin-1-yl)ethoxy)-4,7-dimethyl-2H-chromen-2-one (2e) 5-Ethoxy linker with 3-fluorophenylpiperazine 5-HT₁A partial agonist (EC₅₀ = 527 ± 191 nM)
5-(4-(4-(3-Bromophenyl)piperazin-1-yl)ethoxy)-4,7-dimethyl-2H-chromen-2-one (2g) 5-Ethoxy linker with 3-bromophenylpiperazine 5-HT₁A partial agonist (EC₅₀ = 538 ± 105 nM)
3-Benzyl-7-[2-(4-methoxyphenyl)-2-oxoethoxy]-4,8-dimethylchromen-2-one (Isomer) Substituent at position 7 instead of 5 No activity reported; molar mass = 428.48 g/mol

Key Observations :

  • Positional Isomerism : The isomer in differs only in substituent position (5 vs. 7), leading to a higher molar mass (428.48 vs. 400.47 g/mol). This may alter solubility and steric interactions .
  • Bioactivity : Piperazine-containing derivatives (e.g., 2e, 2g) show 5-HT₁A activity due to the arylpiperazinyl group , absent in the target compound. Halogen substituents (F, Br) enhance receptor binding .
  • Methoxy vs.

Physicochemical Properties

Property Target Compound Piperazine Analogues (e.g., 2e) Positional Isomer ()
Molar Mass (g/mol) 400.47 ~450–470 (piperazine adds ~50–70 g/mol) 428.48
Solubility Likely low (lipophilic benzyl/methoxy groups) Moderate (piperazine improves water solubility) Similar to target compound
Melting Point Not reported 178–180°C (similar compounds in ) Not reported

Research Implications and Gaps

  • Biological Potential: The target compound’s lack of piperazine may limit 5-HT₁A activity but could be explored for other targets (e.g., kinases, antioxidant enzymes).
  • Structural Validation : Tools like SHELX () are critical for confirming substituent positions and avoiding misassignment, as seen in positional isomers .
  • Synthetic Optimization : Higher yields for analogues in (21.7–28.1%) suggest room for improvement in the target compound’s synthesis .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
3-benzyl-5-[2-(4-methoxyphenyl)-2-oxoethoxy]-4,7-dimethyl-2H-chromen-2-one
Reactant of Route 2
Reactant of Route 2
3-benzyl-5-[2-(4-methoxyphenyl)-2-oxoethoxy]-4,7-dimethyl-2H-chromen-2-one

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